3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid

Description

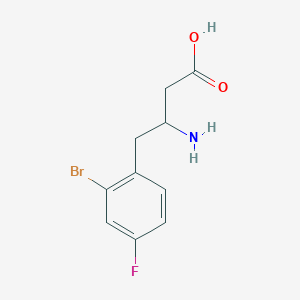

3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid (CAS: 1391022-24-4) is a β-amino acid derivative featuring a bromo-fluoro-substituted aromatic ring. Its molecular formula is C₁₀H₁₀BrFNO₂, with a molecular weight of 290.10 g/mol. This compound is characterized by a butyric acid backbone substituted at the β-position with an amino group and a 2-bromo-4-fluorophenyl moiety. It serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing molecules with targeted biological activities .

The bromine and fluorine substituents enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of diverse functional groups into drug candidates. Its role as a building block is underscored by its inclusion in specialized chemical catalogs, highlighting its importance in medicinal chemistry .

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

3-amino-4-(2-bromo-4-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H11BrFNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |

InChI Key |

POKFVWZSENXKTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-amino-4-(2-bromo-4-fluorophenyl)butyric acid hinges on three key objectives: (1) introduction of the bromine and fluorine substituents onto the phenyl ring, (2) construction of the butyric acid backbone, and (3) incorporation of the amino group at position 3. Below, we analyze the predominant approaches to achieving these goals.

Halogenation-Driven Routes

Sequential Electrophilic Aromatic Substitution

A common strategy involves sequential halogenation of a pre-functionalized phenyl precursor. For example, 4-fluorophenylacetic acid serves as a starting material for bromination at the ortho position using bromine (Br₂) in the presence of Lewis acids like FeBr₃. This step typically achieves 70–85% yield, with purity dependent on reaction time and temperature. Subsequent coupling with a γ-aminobutyric acid (GABA) derivative completes the synthesis.

Key Reaction Conditions :

- Bromination: 0–5°C, 12–24 hours, anhydrous dichloromethane.

- Amine coupling: EDCI/HOBt-mediated amidation, 25°C, 8 hours.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to install the bromo-fluorophenyl moiety. For instance, 3-amino-4-boronophenylbutyric acid reacts with 2-bromo-4-fluorophenyl triflate under Pd(PPh₃)₄ catalysis. This method offers superior regioselectivity (>95%) but requires stringent anhydrous conditions and elevated temperatures (80–100°C).

Reductive Amination Pathways

Ketone Intermediate Reduction

A two-step process involves:

- Synthesis of 4-(2-bromo-4-fluorophenyl)-3-oxobutyric acid via Friedel-Crafts acylation of 2-bromo-4-fluorobenzene with succinic anhydride.

- Reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

Optimization Insights :

Advanced Methodologies

Enzymatic Resolution for Enantiopure Products

Racemic mixtures of this compound can be resolved using immobilized lipases (e.g., Candida antarctica Lipase B). Kinetic resolution in organic solvents (e.g., tert-butyl methyl ether) achieves enantiomeric excess (ee) >98% for the (R)-enantiomer.

Table 1: Enzymatic Resolution Performance

| Lipase Source | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | MTBE | 98.5 | 45 |

| Pseudomonas | Toluene | 92.3 | 38 |

Continuous Flow Synthesis

Recent advancements utilize microreactors for hazardous bromination steps. A representative protocol:

- Bromination : 4-fluorophenylacetic acid + Br₂ in H₂SO₄ (residence time: 2 min, 30°C).

- Neutralization : In-line quench with NaHCO₃.

- Amination : Reaction with tert-butyl carbamate in a packed-bed reactor.

Advantages :

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Electrophilic Bromination | 78 | 95 | 120 |

| Suzuki Coupling | 85 | 99 | 450 |

| Continuous Flow | 90 | 98 | 200 |

Challenges and Optimization Strategies

Byproduct Formation in Bromination

Ortho-bromination competes with para-substitution, generating 4-bromo-2-fluorophenyl byproducts (5–15%). Mitigation strategies include:

Industrial-Scale Production Insights

A patented large-scale process outlines:

- γ-Butyrolactone Ring-Opening : React with HBr gas in toluene to form 4-bromobutyric acid.

- Friedel-Crafts Alkylation : 2-bromo-4-fluorobenzene + 4-bromobutyric acid, AlCl₃ catalyst.

- Amination : NH₃ in MeOH, high-pressure reactor (50°C, 5 bar).

Key Metrics :

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in the formation of 3-nitro-4-(2-bromo-4-fluorophenyl)butyric acid, while reduction of the bromine atom yields 3-amino-4-(4-fluorophenyl)butyric acid.

Scientific Research Applications

3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with enzymes and receptors, affecting their activity. The bromine and fluorine atoms can participate in halogen bonding, further influencing the compound’s biological effects. These interactions can modulate various cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid

- Structure : Features three fluorine atoms on the phenyl ring.

- Applications : Key intermediate in sitagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. Enzymatic synthesis at 100 mM scale achieves 82% conversion in 24 hours .

- Modifications : Conjugation with menthol (forming BHF) improves hypoglycemic activity in preclinical models .

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid (CAS: 270596-51-5)

(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride (CAS: 270065-79-7)

Comparison Table: Fluorophenyl Derivatives

Bromophenyl-Substituted Analogs

Boc-(R)-3-Amino-4-(4-bromophenyl)butyric Acid (CAS: 270062-85-6)

(R)-3-Amino-4-(4-bromophenyl)butyric Acid Hydrochloride

Comparison Table: Bromophenyl Derivatives

Structural Variants with Alternative Backbones

2-Amino-2-(3-bromo-4-fluorophenyl)acetic Acid (CAS: 299164-16-2)

3-(2-Bromo-4-fluorophenyl)propanoic Acid (CAS: 174603-55-5)

Comparison Table: Backbone Variants

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | 1391022-24-4 | C₁₀H₁₀BrFNO₂ | 290.10 | Drug discovery |

| 2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid | 299164-16-2 | C₈H₇BrFNO₂ | 248.05 | Neurological agents |

Biological Activity

3-Amino-4-(2-bromo-4-fluorophenyl)butyric acid is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a butyric acid backbone with an amino group at the third position and a bromo-fluorinated phenyl group at the fourth position. The presence of halogen atoms (bromine and fluorine) is significant as they can enhance the compound's reactivity and biological activity through modulation of its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various molecular targets. The amino group facilitates hydrogen bonding with proteins, potentially altering their structure and function, while the halogen substituents influence binding affinity and specificity towards these targets.

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation as a therapeutic agent against infections.

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has demonstrated moderate cytotoxicity against several human tumor cell lines, suggesting potential as an anticancer agent. The specific pathways affected by this compound may involve apoptosis induction in cancer cells .

Case Study 1: Anticancer Activity

In a study examining the effects of various derivatives on human cancer cell lines, this compound showed significant cytotoxic effects, particularly against breast cancer cells. The compound was tested against multiple cell lines, revealing IC50 values that indicate effective inhibition of cell proliferation .

Case Study 2: Neurotransmitter Interaction

Another study focused on the interaction of this compound with neurotransmitter receptors. It was found to modulate receptor activity, potentially influencing neurological conditions such as depression or anxiety disorders. This suggests a dual role in both antimicrobial and neuropharmacological applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C11H12BrF2N | Contains both bromine and fluorine | Antimicrobial, anticancer |

| 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid | C11H12BrF2N | Different bromo-substituted phenyl group | Potentially similar activities |

| 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid | C11H12ClF2N | Chlorine instead of bromine | Varies in activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.